An In-depth Technical Guide to the Physicochemical Characteristics of N-(3-Chlorophenyl)-cyanamide
An In-depth Technical Guide to the Physicochemical Characteristics of N-(3-Chlorophenyl)-cyanamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the physicochemical characteristics of N-(3-Chlorophenyl)-cyanamide, a molecule of interest in medicinal chemistry and synthetic organic chemistry. This document delves into its fundamental properties, synthesis, reactivity, and analytical characterization, offering valuable insights for researchers and professionals in drug development and related fields.
Introduction
N-(3-Chlorophenyl)-cyanamide is an aromatic cyanamide derivative featuring a chlorophenyl group attached to a cyanamide moiety. The cyanamide functional group is a versatile building block in organic synthesis, known for its unique electronic properties and reactivity, making it a valuable synthon for the construction of various nitrogen-containing heterocycles and pharmacologically active molecules.[1] The presence of the 3-chlorophenyl ring influences the molecule's overall physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability, which are critical parameters in drug design and development. This guide aims to provide a detailed understanding of these characteristics to facilitate its application in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of N-(3-Chlorophenyl)-cyanamide is essential for its handling, formulation, and application in experimental settings. The key properties are summarized in the table below. It is important to note that while some experimental data for closely related isomers is available, specific experimental values for N-(3-Chlorophenyl)-cyanamide are not widely reported in the literature. Therefore, some of the presented values are estimations based on computational models and data from analogous compounds.
| Property | Value | Source/Method |
| CAS Number | 54507-99-2 | Toronto Research Chemicals |
| Molecular Formula | C₇H₅ClN₂ | Toronto Research Chemicals |
| Molecular Weight | 152.58 g/mol | Toronto Research Chemicals |
| Appearance | White to off-white solid (Predicted) | General observation for similar compounds |
| Melting Point | Not available (Predicted to be in the range of 100-120 °C) | Based on isomers like (4-chlorophenyl)cyanamide (103-105 °C) |
| Boiling Point | Not available (Predicted to be > 300 °C) | Computational prediction |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and alcohols. | General solubility trends for N-aryl cyanamides |
| pKa | Not available | |
| LogP | Not available (Predicted to be in the range of 2-3) | Computational prediction |
Synthesis of N-(3-Chlorophenyl)-cyanamide
The synthesis of N-aryl cyanamides can be achieved through several synthetic routes. A common and effective method is the electrophilic cyanation of the corresponding aniline derivative using cyanogen bromide. This reaction is typically performed in an organic solvent in the presence of a base to neutralize the hydrogen bromide byproduct.
General Synthetic Protocol: Electrophilic Cyanation
This protocol outlines a general procedure for the synthesis of N-(3-Chlorophenyl)-cyanamide from 3-chloroaniline.
Materials:
-
3-Chloroaniline
-
Cyanogen bromide (Caution: Highly toxic)
-
Anhydrous diethyl ether or a similar aprotic solvent
-
A suitable base (e.g., sodium carbonate or an excess of the starting amine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve cyanogen bromide (1.0 equivalent) in anhydrous diethyl ether. Cool the solution to 0 °C using an ice bath.
-
Addition of Amine: Slowly add a solution of 3-chloroaniline (2.0 equivalents) in anhydrous diethyl ether to the cyanogen bromide solution with constant stirring. The excess amine acts as a base to neutralize the HBr formed during the reaction.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, a precipitate of the amine hydrobromide salt will form. Remove the precipitate by filtration.
-
Extraction: Wash the filtrate with water to remove any remaining salts. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude N-(3-Chlorophenyl)-cyanamide by recrystallization or column chromatography to yield the final product.
Causality behind Experimental Choices:
-
Aprotic Solvent: Anhydrous diethyl ether is used to prevent the hydrolysis of cyanogen bromide and the product.
-
Low Temperature: The initial reaction is carried out at 0 °C to control the exothermicity of the reaction.
-
Excess Amine: Using an excess of the starting amine is a convenient way to neutralize the HBr byproduct without introducing another reagent. Alternatively, an inorganic base like sodium carbonate can be used.[1]
Caption: Workflow for the synthesis of N-(3-Chlorophenyl)-cyanamide.
Reactivity and Stability
N-substituted cyanamides are known to be relatively stable compounds, but they can undergo certain reactions under specific conditions.
-
Dimerization and Trimerization: Under basic or thermal conditions, monosubstituted cyanamides can undergo dimerization to form guanidines or trimerization to form isomelamines. The stability of N-(3-Chlorophenyl)-cyanamide towards self-condensation should be considered, especially during storage and in reaction mixtures at elevated temperatures or pH.[2][3][4]
-
Hydrolysis: The cyanamide group can be hydrolyzed to the corresponding urea derivative under acidic or basic conditions. The rate of hydrolysis is dependent on the pH and temperature.
-
Nucleophilic Addition: The nitrile carbon of the cyanamide group is electrophilic and can undergo nucleophilic attack by various nucleophiles, such as amines, alcohols, and thiols, to form guanidines, isoureas, and isothioureas, respectively. This reactivity makes N-(3-Chlorophenyl)-cyanamide a useful intermediate in the synthesis of more complex molecules.
-
Stability: N-aryl cyanamides are generally more stable than their alkyl counterparts due to the electronic delocalization of the nitrogen lone pair into the aromatic ring. They are typically stable at room temperature when stored in a dry environment.[5][6]
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum of N-(3-Chlorophenyl)-cyanamide is expected to show characteristic absorption bands for the N-H and C≡N functional groups.
-
N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3200-3400 cm⁻¹, corresponding to the N-H stretching vibration.
-
C≡N Stretch: A sharp, strong absorption band is expected in the region of 2200-2250 cm⁻¹, characteristic of the nitrile stretching vibration.[7][8][9][10]
-
Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are indicative of the aromatic C-H stretching vibrations.
-
Aromatic C=C Stretch: Several bands in the 1450-1600 cm⁻¹ region correspond to the C=C stretching vibrations of the phenyl ring.
-
C-Cl Stretch: A strong absorption band in the fingerprint region, typically between 600 and 800 cm⁻¹, can be attributed to the C-Cl stretching vibration.
For comparison, the IR spectrum of the related compound N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide shows a strong N-H stretch at 3193 cm⁻¹ and a strong C≡N stretch at 2218 cm⁻¹.[1][11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
The ¹H NMR spectrum of N-(3-Chlorophenyl)-cyanamide is expected to show signals corresponding to the aromatic protons and the N-H proton.
-
Aromatic Protons: The four protons on the 3-chlorophenyl ring will appear as a complex multiplet in the aromatic region, typically between δ 7.0 and 7.5 ppm. The substitution pattern will lead to distinct chemical shifts and coupling patterns for each proton.
-
N-H Proton: The N-H proton is expected to appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration but is typically found in the region of δ 4.0-6.0 ppm.
For reference, the ¹H NMR spectrum of N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide in CDCl₃ shows the aromatic protons in the range of δ 7.28-7.38 ppm and a broad singlet for the NH proton at δ 4.14 ppm.[1][12][13]
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.
-
Nitrile Carbon (C≡N): The carbon of the cyano group is expected to have a characteristic chemical shift in the range of δ 110-125 ppm.[14][15][16][17]
-
Aromatic Carbons: The six carbons of the 3-chlorophenyl ring will show distinct signals in the aromatic region (δ 110-150 ppm). The carbon attached to the chlorine atom (C-Cl) and the carbon attached to the nitrogen atom (C-N) will have characteristic chemical shifts influenced by the electronegativity of the substituents.
As a reference, in the ¹³C NMR spectrum of N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide, the nitrile carbon appears at δ 114.7 ppm, and the aromatic carbons resonate between δ 127.6 and 139.8 ppm.[1]
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of N-(3-Chlorophenyl)-cyanamide in a suitable solvent (e.g., ethanol or methanol) is expected to exhibit absorption bands characteristic of the chlorophenyl chromophore. Typically, substituted benzene derivatives show a primary absorption band (π → π* transition) around 200-230 nm and a secondary, less intense band (n → π* transition) at longer wavelengths, often around 260-280 nm. The exact position and intensity of these bands will be influenced by the chloro and cyanamido substituents.
Analytical Methods
The purity and concentration of N-(3-Chlorophenyl)-cyanamide can be determined using various analytical techniques, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) being the most common.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is generally suitable for the analysis of N-aryl cyanamides.
Principle: The compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. The retention time is dependent on the compound's hydrophobicity.
Suggested HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength where the compound shows significant absorbance (e.g., 254 nm or a wavelength determined from the UV-Vis spectrum).
-
Injection Volume: 10-20 µL
This method can be adapted for quantitative analysis by creating a calibration curve with standards of known concentration.[18][19][20][21]
Caption: General workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the identification and quantification of N-(3-Chlorophenyl)-cyanamide, particularly for volatile and thermally stable compounds.
Principle: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components are then detected and identified by mass spectrometry based on their mass-to-charge ratio and fragmentation pattern.
Suggested GC-MS Conditions:
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection depending on the sample concentration.
-
Temperature Program: A temperature gradient starting from a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure good separation.
-
MS Detection: Electron ionization (EI) at 70 eV, with scanning a suitable mass range to detect the molecular ion and characteristic fragment ions.[22][23][24]
The mass spectrum of N-(3-Chlorophenyl)-cyanamide would be expected to show a molecular ion peak at m/z 152 and 154 (due to the chlorine isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Fragmentation would likely involve the loss of the cyano group and cleavage of the chlorophenyl ring.
Conclusion
N-(3-Chlorophenyl)-cyanamide is a valuable molecule with significant potential in synthetic and medicinal chemistry. This technical guide has provided a detailed overview of its fundamental physicochemical properties, synthetic methodologies, reactivity, and analytical characterization techniques. While some experimental data for this specific compound remains to be fully elucidated, the information presented, based on established chemical principles and data from closely related analogues, offers a solid foundation for researchers and professionals working with this and similar compounds. The provided protocols and workflows serve as a practical starting point for the synthesis and analysis of N-(3-Chlorophenyl)-cyanamide, facilitating its further exploration and application in drug discovery and development.
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